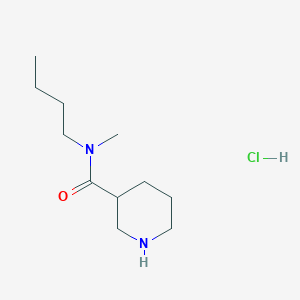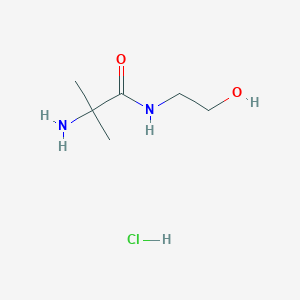
3-Ethynyl-5-fluoropyridine
Overview
Description
3-Ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It has an average mass of 121.112 Da and a monoisotopic mass of 121.032776 Da . It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Synthesis Analysis
The synthesis of fluorinated pyridines, including this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 5-position and an ethynyl group at the 3-position .Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Fluoropyridines in Medical Imaging
Fluoropyridines, including compounds like 3-ethynyl-5-fluoropyridine, play a crucial role in the medical imaging technique of Positron Emission Tomography (PET). Fluorine-18 labeled fluoropyridines are particularly significant, with their application previously limited due to the difficulty in introducing fluorine into certain positions on the pyridine ring. The development of pyridyliodonium salts has facilitated the introduction of fluorine-18 into the 3- or 5-position of pyridines, overcoming previous limitations and enhancing the stability and potential of radiotracers in vivo (Carroll et al., 2007).
DNA Labeling and Imaging
The incorporation of ethynyl derivatives, such as 5-ethynyl-2′-deoxyuridine (EdU), into DNA has revolutionized the field of DNA labeling and imaging. This technique allows for the detection of DNA synthesis in vivo with minimal impact on genome function, making it ideal for studies requiring subsequent tissue survival. The metabolic labeling with EdU and its detection through click chemistry reactions provides a powerful tool for visualizing DNA replication, offering insights into cell cycle dynamics and the effects of various compounds on DNA synthesis (Neef & Luedtke, 2011).
In Vivo Imaging of Biological Processes
The study of biological processes at the cellular level is enhanced by the use of selectively reacting fluorophores and click chemistry reactions. Ethynyl derivatives, such as EdU, enable specific visualization of DNA replication and have been adapted for various applications, including the study of virus replication and the assessment of drug effects on cellular processes. This approach has been particularly useful in the selective incorporation of nucleoside analogues for visualizing HIV replication, demonstrating the versatility and application of ethynyl derivatives in biological imaging (Venkatesham et al., 2019).
Molecular Diodes and Nano-Actuators
Compounds featuring ethynyl groups, such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, exhibit charge-induced conformational switching. This property has been exploited in the development of molecular diodes that can operate as memory devices or nano-actuators. By charging these molecules with a bias voltage, it is possible to control the rotation of a ring within the molecule, highlighting the potential of ethynyl derivatives in the creation of nanoscale devices and actuators (Derosa et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Ethynyl-5-fluoropyridine is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, where it modulates neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Biochemical Pathways
It is known that the compound’s interaction with the metabotropic glutamate receptor subtype 2 can influence various downstream effects, potentially impacting neuronal signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread distribution of metabotropic glutamate receptors in the brain . By acting as a negative allosteric modulator, this compound could reduce neuronal excitability and synaptic transmission, potentially influencing various neurological processes .
Biochemical Analysis
Biochemical Properties
3-Ethynyl-5-fluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s ethynyl and fluorine groups contribute to its reactivity, allowing it to form stable complexes with biomolecules. These interactions can lead to changes in enzyme conformation and activity, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression patterns, affecting the production of proteins and other biomolecules essential for cellular function. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall metabolic activity, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments, thereby influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its biochemical effects. These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular function .
Properties
IUPAC Name |
3-ethynyl-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJXFHZGYLFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719414 | |
| Record name | 3-Ethynyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872122-54-8 | |
| Record name | 3-Ethynyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethynyl-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)


![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)

![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)




![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)

